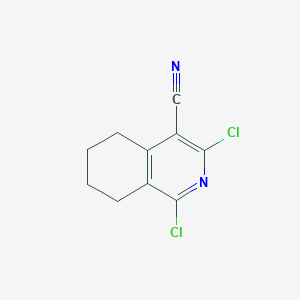

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

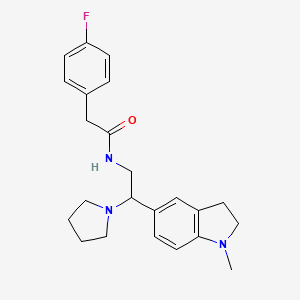

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound . It is a derivative of tetrahydroisoquinoline, a large group of natural products . Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . In addition, novel compounds have been synthesized and evaluated for their antibacterial property against various pathogenic bacterial strains .Molecular Structure Analysis

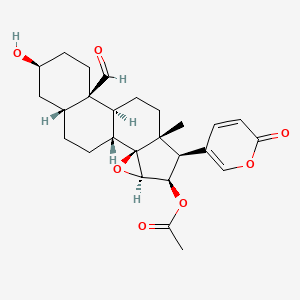

The molecular structure of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been confirmed by spectral data (FT-IR, 1 H NMR, 13 C NMR) and elemental analysis . The positions of the remaining hydrogen atoms in all compounds were calculated geometrically .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Scientific Research Applications

Antifungal Properties

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile derivatives have been investigated for their potential in antifungal applications. For instance, a series of analogues of this compound were synthesized and evaluated for antifungal activity, showing varying degrees of effectiveness based on functional group variations (Gholap et al., 2007).

Synthesis Methodology

The synthesis of derivatives of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been a focus of research, aiming for more efficient and environmentally friendly methods. A notable example is the use of bleaching earth clay and PEG-400 as a recyclable catalytic system for synthesizing these derivatives (Mogle et al., 2015).

Chemical Reactivity and Derivative Synthesis

Research has also been conducted on the reactivity of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and its derivatives with various reagents. This includes exploring their behavior in different chemical reactions for the synthesis of various heterocyclic compounds, which have potential applications in diverse areas of chemistry and pharmacology (Elkholy & Morsy, 2006).

Mechanofluorochromic Activities

Another intriguing application is in the field of fluorescent materials. Certain derivatives of this compound have been shown to exhibit full-color-tunable solid-state emissions and mechanofluorochromic activities, which could be potentially useful in areas like material science and optical technologies (Zhang et al., 2021).

properties

IUPAC Name |

1,3-dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-9-7-4-2-1-3-6(7)8(5-13)10(12)14-9/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUUWGIFIGJUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N=C2Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

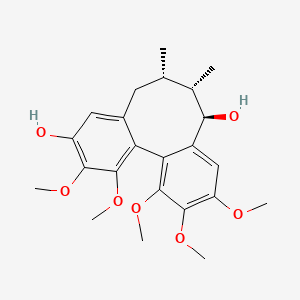

![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)

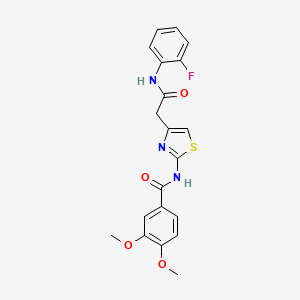

![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)

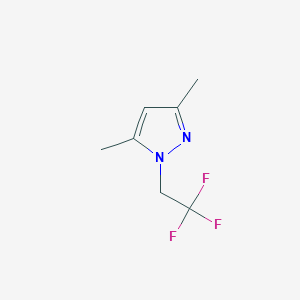

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)

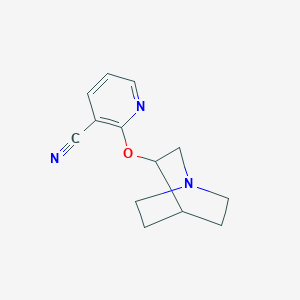

![4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2450092.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)